molecular formula C9H9BrFNO2 B12085265 4-Bromo-5-ethoxy-2-fluorobenzamide

4-Bromo-5-ethoxy-2-fluorobenzamide

Cat. No.: B12085265
M. Wt: 262.08 g/mol
InChI Key: GGZRSPVQKUJBNX-UHFFFAOYSA-N
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Description

4-Bromo-5-ethoxy-2-fluorobenzamide is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzamide, featuring bromine, ethoxy, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-ethoxy-2-fluorobenzamide typically involves multi-step organic reactions. One common method is the bromination of 5-ethoxy-2-fluorobenzamide using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-ethoxy-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-ethoxy-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or liquid crystals.

    Biological Studies: Researchers use it to study the effects of halogenated benzamides on biological systems, including their potential as antimicrobial or anticancer agents.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules in research laboratories.

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethoxy-2-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, ethoxy, and fluorine groups can influence its binding affinity and specificity. The exact pathways involved would vary based on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobenzamide: Similar structure but lacks the ethoxy group.

    5-Bromo-2-fluorobenzamide: Similar structure but lacks the ethoxy group.

    4-Ethoxy-2-fluorobenzamide: Similar structure but lacks the bromine atom.

Uniqueness

4-Bromo-5-ethoxy-2-fluorobenzamide is unique due to the combination of bromine, ethoxy, and fluorine substituents on the benzene ring. This specific arrangement can result in distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

4-bromo-5-ethoxy-2-fluorobenzamide

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-8-3-5(9(12)13)7(11)4-6(8)10/h3-4H,2H2,1H3,(H2,12,13)

InChI Key

GGZRSPVQKUJBNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)N)F)Br

Origin of Product

United States

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